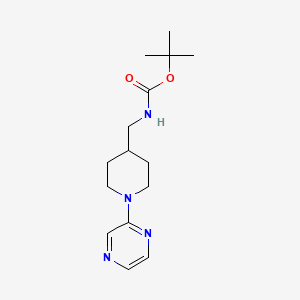

tert-butyl ((1-(pyrazin-2-yl)piperidin-4-yl)methyl)carbamate

Description

tert-butyl ((1-(pyrazin-2-yl)piperidin-4-yl)methyl)carbamate (CAS: 29168-93-2) is a piperidine-based compound featuring a pyrazine ring at the 1-position of the piperidine and a tert-butyl carbamate group attached to the methylene bridge at the 4-position. Its molecular formula is C₁₅H₂₃N₃O₂, with a molecular weight of 293.37 g/mol .

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O2/c1-15(2,3)21-14(20)18-10-12-4-8-19(9-5-12)13-11-16-6-7-17-13/h6-7,11-12H,4-5,8-10H2,1-3H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNUGBWCAWHMQGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCN(CC1)C2=NC=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901131504 | |

| Record name | Carbamic acid, N-[[1-(2-pyrazinyl)-4-piperidinyl]methyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901131504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365968-55-3 | |

| Record name | Carbamic acid, N-[[1-(2-pyrazinyl)-4-piperidinyl]methyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1365968-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-[[1-(2-pyrazinyl)-4-piperidinyl]methyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901131504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl ((1-(pyrazin-2-yl)piperidin-4-yl)methyl)carbamate typically involves multiple steps. One common method includes the reaction of pyrazine with piperidine derivatives under specific conditions to form the desired compound. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((1-(pyrazin-2-yl)piperidin-4-yl)methyl)carbamate undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substituting agents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Scientific Research Applications

1. Immunology and Inflammation:

Tert-butyl ((1-(pyrazin-2-yl)piperidin-4-yl)methyl)carbamate has been studied for its role as an antagonist of TLR7 and TLR8. These receptors are crucial in the immune system's response to pathogens and are implicated in various inflammatory diseases. Research indicates that this compound may exhibit anti-inflammatory properties by inhibiting the activation of these receptors, making it a candidate for therapeutic applications in autoimmune diseases and cancer treatment.

2. Drug Development:

The compound's unique structure suggests potential utility in drug design, particularly for central nervous system (CNS) disorders. Its ability to modulate TLR activity positions it as a promising candidate for developing new pharmacological agents aimed at treating conditions like neuroinflammation or neurodegenerative diseases.

3. Synthetic Chemistry:

In synthetic chemistry, this compound serves as a versatile building block for creating more complex molecules. Its synthesis typically involves multiple steps that can be tailored based on desired yields and specific laboratory techniques. This adaptability makes it valuable in the synthesis of novel compounds with potential biological activity.

Case Studies

Case Study 1: Anti-inflammatory Effects

In vitro studies have demonstrated that this compound effectively inhibits TLR7 and TLR8 pathways, leading to reduced pro-inflammatory cytokine production. This suggests its potential use as an anti-inflammatory agent in clinical settings for conditions such as rheumatoid arthritis or lupus.

Case Study 2: CNS Disorders

Research exploring the effects of this compound on neuronal cells has indicated potential neuroprotective properties, possibly through modulation of immune responses within the CNS. Further studies are needed to elucidate its mechanisms and therapeutic efficacy against neurodegenerative diseases like Alzheimer's or multiple sclerosis.

Mechanism of Action

The mechanism of action of tert-butyl ((1-(pyrazin-2-yl)piperidin-4-yl)methyl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular function and activity.

Comparison with Similar Compounds

Structural Modifications in Piperidine Substitutions

Heterocyclic Ring Variations

- Pyrimidine vs. Pyrazine: tert-butyl ((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)carbamate (CAS: 1365988-45-9) replaces pyrazine with pyrimidin-2-yl. Pyrimidine has two nitrogen atoms at positions 1 and 3, whereas pyrazine has nitrogens at positions 1 and 3. Impact: Pyrimidine derivatives may exhibit enhanced solubility due to increased polarity, while pyrazine analogs could offer stronger π-π stacking in hydrophobic pockets.

- Thiophene Carbonyl Derivatives: tert-butyl ((1-(thiophene-2-carbonyl)piperidin-4-yl)methyl)carbamate (CAS: 1420963-24-1) introduces a sulfur-containing thiophene carbonyl group. Molecular Weight: 324.45 g/mol (vs. 293.37 g/mol for the pyrazine analog), indicating greater steric bulk .

Functional Group Additions

- Acetyl and Nicotinoyl Groups: tert-butyl (1-acetylpiperidin-4-yl)carbamate () features an acetyl group, reducing steric hindrance compared to pyrazine. This simplicity may favor rapid metabolic clearance. tert-butyl (1-(2-chloronicotinoyl)piperidin-4-yl)(methyl)carbamate (CAS: 33048-52-1) includes a chlorinated nicotinoyl group, introducing halogen-based electrophilicity for covalent binding applications .

- PEGylated Chains: Compounds like tert-butyl (1-(6-amino-5-(4-(17-amino-3,6,9,12,15-pentaoxaheptadecyl)-2,3-dichlorophenyl)pyrazin-2-yl)-4-methylpiperidin-4-yl)carbamate () incorporate polyethylene glycol (PEG) chains. These enhance aqueous solubility and prolong half-life, critical for in vivo efficacy .

Physicochemical Properties

- Trends : Pyrazine and pyrimidine analogs exhibit moderate lipophilicity (LogP 1.8–2.1), while thiophene derivatives are more lipophilic. PEGylation drastically reduces LogP, enhancing solubility.

Biological Activity

tert-Butyl ((1-(pyrazin-2-yl)piperidin-4-yl)methyl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial properties and neuroprotective effects. This article provides a detailed overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula : C16H24N4O3

- Molecular Weight : 320.38676 g/mol

- IUPAC Name : tert-butyl N-({1-[(pyrazin-2-yl)carbonyl]piperidin-4-yl}methyl)carbamate

- SMILES Notation : CC(C)(C)OC(=O)NCC1CCN(CC1)C(=O)c2cnccn2

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties, particularly against Gram-positive bacteria. The compound has been shown to be effective against various strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Staphylococcus aureus (MRSA) | 0.78 - 3.125 μg/mL | Effective against drug-resistant strains |

| Enterococcus faecium (VREfm) | 0.78 - 3.125 μg/mL | Comparable to last-resort antibiotics |

| Staphylococcus epidermidis | 0.78 - 3.125 μg/mL | Potent against biofilm-forming strains |

The compound demonstrated strong bactericidal properties while showing no significant activity against Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae .

Neuroprotective Effects

In addition to its antimicrobial activity, this compound has been investigated for its neuroprotective effects. Studies suggest that the compound may inhibit amyloid beta (Aβ) aggregation, which is implicated in neurodegenerative diseases such as Alzheimer's.

Key Findings:

- Inhibition of Aβ Aggregation :

- The compound showed an 85% inhibition of Aβ aggregation at a concentration of 100 μM.

- Cell Viability in Neuroprotection :

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound in various contexts:

- Antimicrobial Efficacy :

- Neuroprotective Mechanisms :

Q & A

Q. What are the standard synthetic routes for tert-butyl ((1-(pyrazin-2-yl)piperidin-4-yl)methyl)carbamate?

- Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling reactions. For example, a pyrazine derivative (e.g., 2-aminopyrazine) reacts with a piperidine intermediate under inert atmosphere (N₂ or Ar) using catalysts like Pd₂(dba)₃ and ligands such as BINAP. Bases like lithium hexamethyldisilazide (LHMDS) are critical for deprotonation and facilitating nucleophilic substitution. Post-reaction, purification via silica gel column chromatography with ethyl acetate/hexane gradients isolates the product. Yields vary (e.g., 30–89%) depending on stoichiometry and reaction time .

Q. How is the compound characterized after synthesis?

- Methodological Answer : Characterization employs:

- High-Resolution Mass Spectrometry (HRMS-ESI) to confirm molecular weight (e.g., m/z 542 [M+H]⁺ observed vs. calculated) .

- NMR spectroscopy (¹H and ¹³C in CDCl₃) to assign protons (e.g., piperidine methylene groups at δ 2.8–3.2 ppm) and carbamate carbonyl signals (δ ~155 ppm) .

- Melting point analysis (e.g., 60–62°C) and optical rotation ([α]D values) for chiral purity .

Q. What safety precautions are essential during handling?

- Methodological Answer :

- Use respiratory protection (N95 masks) and gloves (nitrile) to avoid inhalation or dermal contact, as carbamates may exhibit acute toxicity .

- Work in a fume hood to mitigate vapor exposure.

- Store under inert gas (N₂) at –20°C to prevent hydrolysis of the tert-butyloxycarbonyl (Boc) group .

Advanced Research Questions

Q. How can coupling reactions with pyrazine derivatives be optimized for higher yields?

- Methodological Answer :

- Catalyst Optimization : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. Pd₂(dba)₃) and ligand ratios (BINAP: 0.1–0.3 equiv.) to balance activity and cost .

- Temperature Control : Maintain 100°C for 12–24 hours to ensure complete conversion while minimizing side reactions (e.g., Boc deprotection) .

- Solvent Selection : Toluene or THF enhances solubility of aromatic intermediates compared to polar aprotic solvents .

Q. How do rotational isomers affect NMR interpretation, and how can this be resolved?

- Methodological Answer :

- Variable-Temperature NMR : Conduct experiments at 25–60°C to coalesce split signals caused by restricted rotation around the carbamate C–N bond. For example, broadening of piperidine methylene protons resolves into singlets at elevated temperatures .

- 2D NMR (COSY, HSQC) : Assign overlapping peaks by correlating ¹H-¹H and ¹H-¹³C interactions, distinguishing between diastereotopic protons and conformational isomers .

Q. What strategies mitigate Boc-group instability during synthesis?

- Methodological Answer :

- pH Control : Avoid acidic conditions (pH < 5) during workup to prevent premature deprotection. Use aqueous NH₄Cl or NaHCO₃ for neutralization .

- Low-Temperature Quenching : Add reaction mixtures to ice-cold water to stabilize the Boc group before extraction .

- Alternative Protecting Groups : Compare with Fmoc or Cbz groups if Boc proves too labile for specific reaction steps .

Q. How to address conflicting HRMS and NMR data indicating impurities?

- Methodological Answer :

- HPLC-PDA Analysis : Use a C18 column with acetonitrile/water gradients (e.g., 10–90% over 30 min) to separate impurities. Monitor at 254 nm for aromatic moieties .

- Recrystallization : Purify using ethanol/water mixtures to remove unreacted starting materials or byproducts.

- Isotopic Pattern Analysis (HRMS) : Check for sodium/potassium adducts (+22/+38 Da) or solvent clusters that mimic impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.